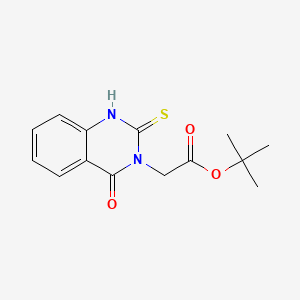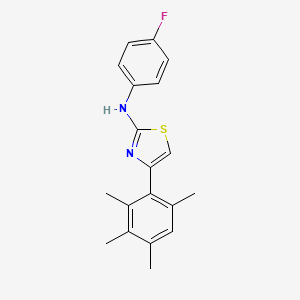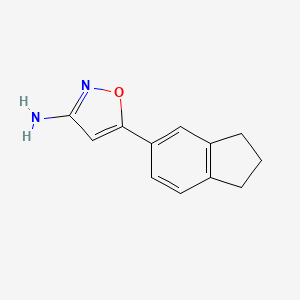
5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine is a compound that belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. The presence of the indene moiety in this compound adds to its structural complexity and potential biological activity.
Méthodes De Préparation
The synthesis of 5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine can be achieved through various synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by the addition of aldehydes, treatment with molecular iodine, and subsequent reaction with hydroxylamine . Another method employs a copper(I)-catalyzed procedure for the rapid synthesis of 3,5-disubstituted isoxazoles by reacting in situ generated nitrile oxides with terminal acetylenes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, hydroxylamine, and copper(I) catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce different functional groups into the isoxazole ring.
Applications De Recherche Scientifique
This compound has significant scientific research applications due to its potential biological activities. Isoxazole derivatives, including 5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine, have been studied for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer effects could involve the modulation of cell signaling pathways.
Comparaison Avec Des Composés Similaires
5-(2,3-Dihydro-1h-inden-5-yl)isoxazol-3-amine can be compared with other similar compounds, such as 3,5-disubstituted isoxazoles and other indene-containing isoxazole derivatives . These compounds share similar structural features and may exhibit comparable biological activities. the presence of different substituents on the isoxazole ring or the indene moiety can lead to variations in their biological effects and potency. The uniqueness of this compound lies in its specific combination of the isoxazole and indene structures, which may confer distinct biological properties.
Propriétés
Formule moléculaire |
C12H12N2O |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C12H12N2O/c13-12-7-11(15-14-12)10-5-4-8-2-1-3-9(8)6-10/h4-7H,1-3H2,(H2,13,14) |
Clé InChI |
DALSXURCDDXJFC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)C3=CC(=NO3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13483024.png)
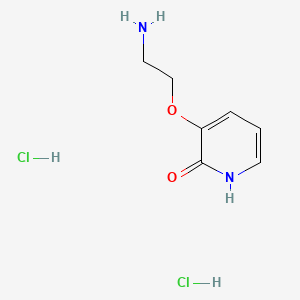


![2-chloro-N,N-bis[(6-methylpyridin-2-yl)methyl]propanamide](/img/structure/B13483064.png)
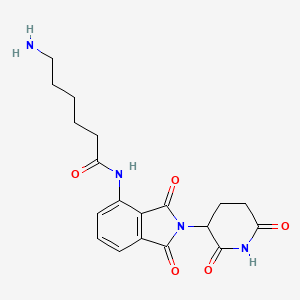
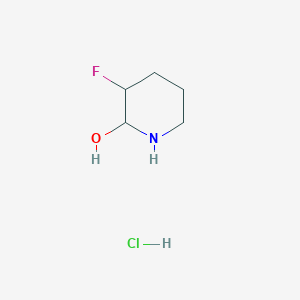
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13483080.png)
